

Dasatinib Carboxylic Acid Ethyl Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dasatinib Carboxylic Acid Ethyl Ester*

Cat. No.: *B588416*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, a potent oral tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] As with any pharmaceutical agent, the purity and impurity profile of the active pharmaceutical ingredient (API) are of paramount importance for ensuring its safety and efficacy. **Dasatinib Carboxylic Acid Ethyl Ester** has been identified as a process-related impurity of Dasatinib. This technical guide provides a comprehensive overview of **Dasatinib Carboxylic Acid Ethyl Ester** as a reference standard, including its physicochemical properties, synthesis, analytical characterization, and its role in the quality control of Dasatinib.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its correct handling, storage, and use in analytical methodologies.

Property	Value	Reference
Chemical Name	ethyl 2-(4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetate	[2][3]
CAS Number	910297-62-0	[3][4]
Molecular Formula	C ₂₄ H ₂₈ ClN ₇ O ₃ S	[3][4]
Molecular Weight	530.04 g/mol	[3][4]
Appearance	White to off-white powder (typical for Dasatinib and related compounds)	[5]
Solubility	Soluble in DMSO	[6]

Synthesis of Dasatinib Carboxylic Acid Ethyl Ester

While a specific, detailed synthesis protocol for **Dasatinib Carboxylic Acid Ethyl Ester** is not readily available in published literature, its synthesis can be inferred from the known synthesis routes of Dasatinib and its derivatives. It is likely formed as a byproduct or intermediate in the synthesis of Dasatinib itself. One plausible synthetic route involves the reaction of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide with ethyl 2-(piperazin-1-yl)acetate.

A general synthetic scheme for Dasatinib and its impurities often involves the coupling of key intermediates. For instance, the synthesis of Dasatinib involves the reaction of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine, followed by reaction with 1-(2-hydroxyethyl)piperazine.[7] The introduction of the ethyl acetate moiety on the piperazine ring prior to the final coupling step would lead to the formation of **Dasatinib Carboxylic Acid Ethyl Ester**.

Analytical Characterization and Use as a Reference Standard

The use of **Dasatinib Carboxylic Acid Ethyl Ester** as a reference standard necessitates its thorough analytical characterization to confirm its identity and purity. Commercial suppliers of this reference standard typically provide a comprehensive Certificate of Analysis (CoA) which includes data from various analytical techniques.^{[6][8]}

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Dasatinib and its impurities. A validated, stability-indicating HPLC method is crucial for the quality control of Dasatinib drug substance and drug product.

Typical HPLC Method Parameters for Dasatinib and its Impurities:

Parameter	Typical Conditions
Column	C18 (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm)
Mobile Phase A	Aqueous buffer (e.g., potassium dihydrogen phosphate with an ion-pairing agent like sodium-1-octane sulfonic acid, pH adjusted to 6.0)
Mobile Phase B	Acetonitrile
Gradient Elution	A time-based gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate	1.0 mL/min
Column Temperature	40-50 °C
Detection	UV at approximately 315-320 nm
Injection Volume	10-20 µL

Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight and for structural elucidation through fragmentation analysis. For **Dasatinib Carboxylic Acid Ethyl Ester** (C₂₄H₂₈ClN₇O₃S), the expected monoisotopic mass would be approximately 529.16 g/mol . The

fragmentation pattern would likely show characteristic losses of the ethyl acetate group, the piperazine ring, and the chloromethylphenyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for the definitive structural confirmation of the reference standard. The spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous identification. Commercial suppliers of the reference standard provide detailed NMR data with their CoA.^[8]

Experimental Protocols

The following are generalized experimental protocols for the use of **Dasatinib Carboxylic Acid Ethyl Ester** as a reference standard in the quality control of Dasatinib.

Preparation of Standard and Sample Solutions

Standard Stock Solution (e.g., 100 $\mu\text{g/mL}$):

- Accurately weigh about 10 mg of **Dasatinib Carboxylic Acid Ethyl Ester** reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve in a suitable solvent (e.g., methanol or a mixture of DMSO and methanol).^{[7][9]}
- Sonicate if necessary to ensure complete dissolution.
- Dilute to the mark with the same solvent.

Working Standard Solution (e.g., 1 $\mu\text{g/mL}$):

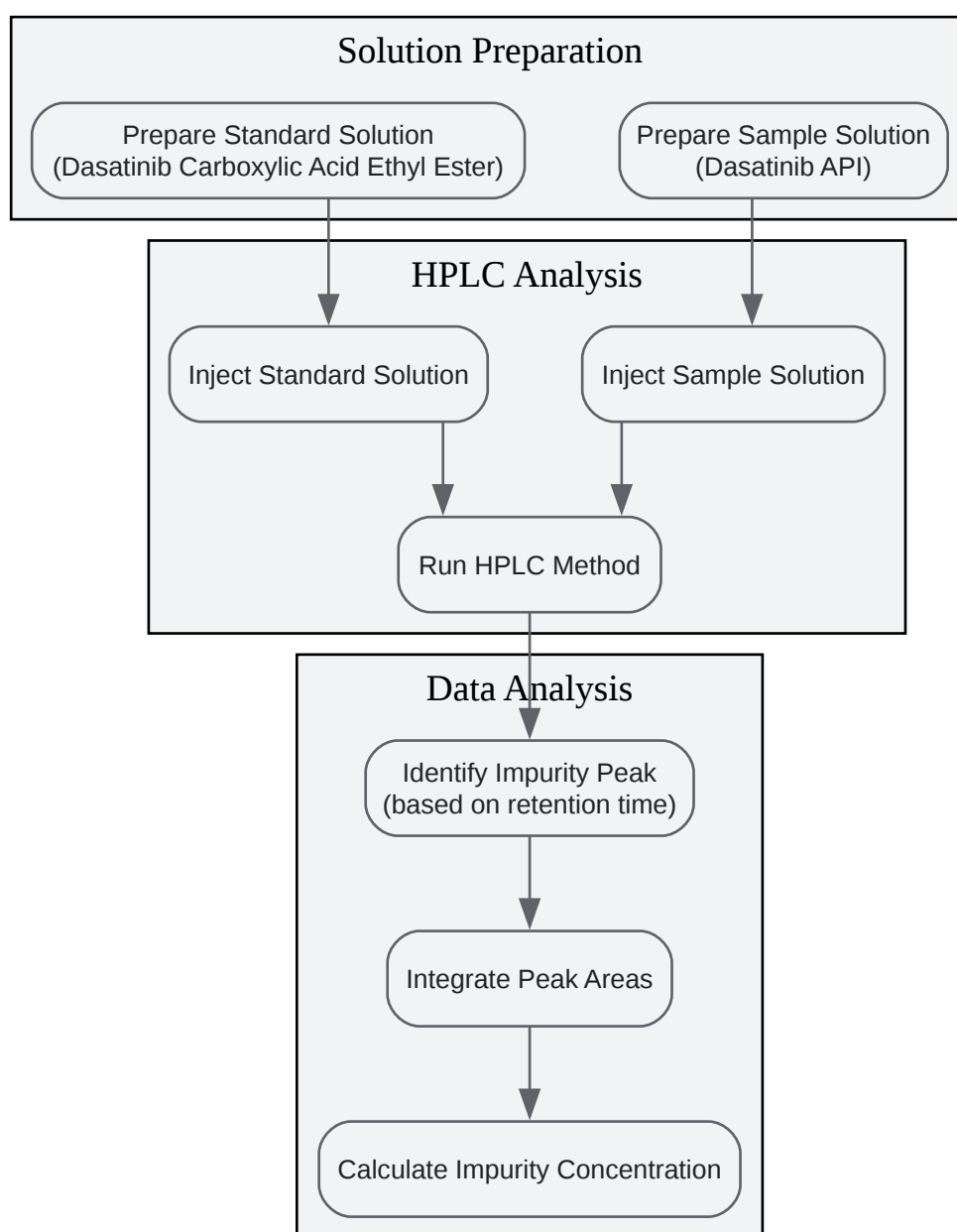
- Dilute the Standard Stock Solution appropriately with the mobile phase or a suitable diluent to achieve the desired concentration.

Sample Solution (e.g., 1000 $\mu\text{g/mL}$ of Dasatinib):

- Accurately weigh about 100 mg of the Dasatinib drug substance.

- Transfer it to a 100 mL volumetric flask.
- Dissolve in a suitable solvent (e.g., a small amount of DMSO followed by dilution with methanol).[9]
- Sonicate to ensure complete dissolution.
- Dilute to the mark with the same solvent.

Chromatographic Analysis Workflow



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Figure 1: A generalized workflow for the quantification of **Dasatinib Carboxylic Acid Ethyl Ester** impurity in a Dasatinib sample using HPLC.

System Suitability

Before sample analysis, the chromatographic system must meet certain performance criteria.

- Repeatability: Inject the working standard solution at least five times. The relative standard deviation (RSD) of the peak area for **Dasatinib Carboxylic Acid Ethyl Ester** should be not more than 5.0%.^[7]
- Resolution: In a system suitability solution containing both Dasatinib and **Dasatinib Carboxylic Acid Ethyl Ester**, the resolution between the two peaks should be greater than 2.0.^[7]
- Tailing Factor: The tailing factor for the **Dasatinib Carboxylic Acid Ethyl Ester** peak should be between 0.8 and 1.5.

Quantification of the Impurity

The concentration of **Dasatinib Carboxylic Acid Ethyl Ester** in the Dasatinib sample can be calculated using the following formula:

$$\% \text{ Impurity} = (\text{Area}_{\text{impurity}} / \text{Area}_{\text{standard}}) \times (\text{Conc}_{\text{standard}} / \text{Conc}_{\text{sample}}) \times \text{Purity}_{\text{standard}} \times 100$$

Where:

- Area_{impurity} is the peak area of **Dasatinib Carboxylic Acid Ethyl Ester** in the sample chromatogram.
- Area_{standard} is the average peak area of **Dasatinib Carboxylic Acid Ethyl Ester** in the standard chromatogram.
- Conc_{standard} is the concentration of the **Dasatinib Carboxylic Acid Ethyl Ester** working standard solution.

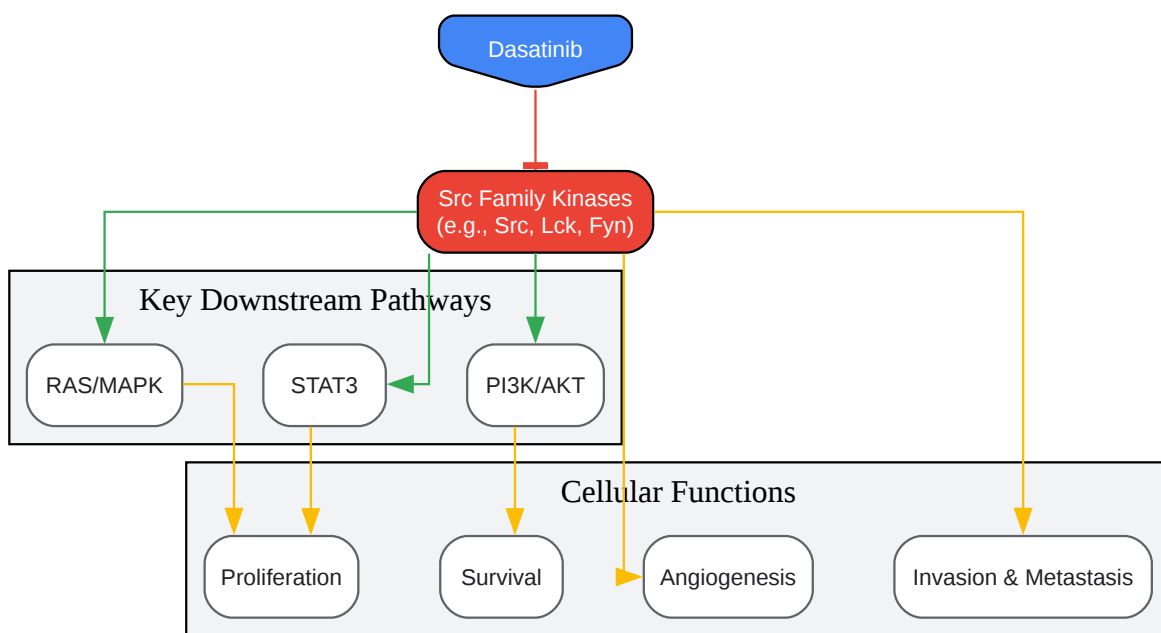
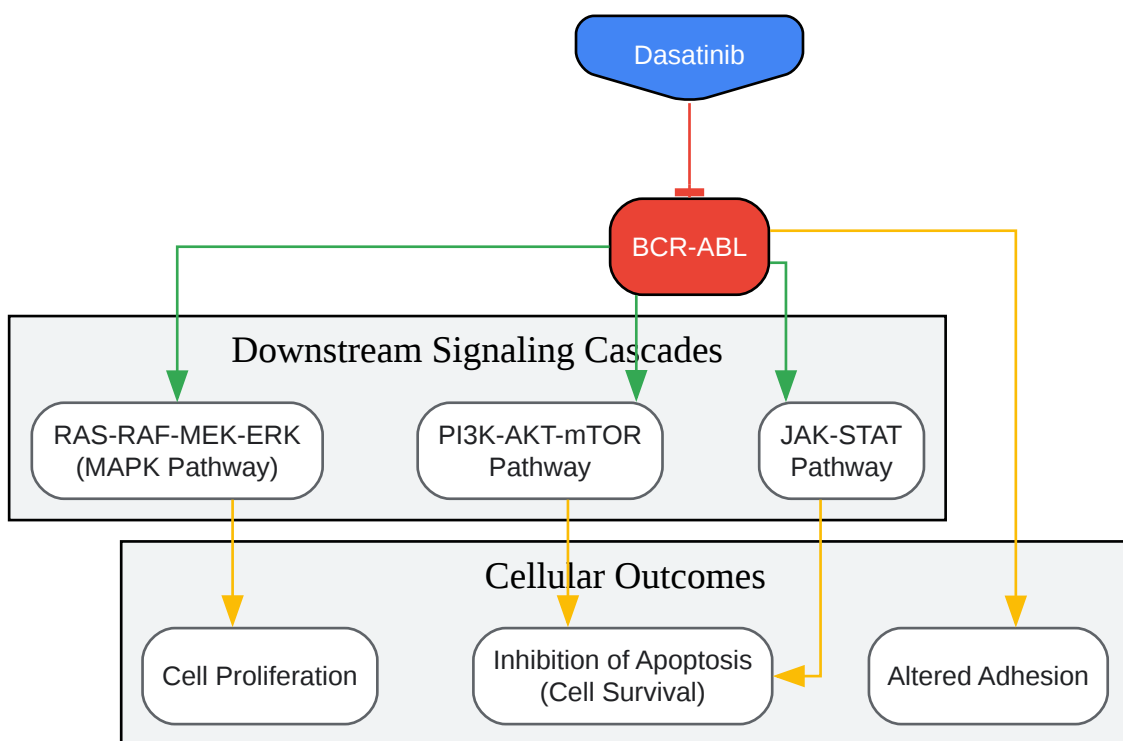
- Concsample is the concentration of the Dasatinib sample solution.
- Puritystandard is the purity of the **Dasatinib Carboxylic Acid Ethyl Ester** reference standard (as a decimal).

Signaling Pathways of Dasatinib

Dasatinib is a multi-targeted kinase inhibitor, with its primary targets being the BCR-ABL fusion protein and the Src family of kinases. Understanding these pathways is crucial for comprehending the mechanism of action of Dasatinib and the biological context in which its impurities are studied.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of several downstream signaling pathways.



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